molecular formula C22H18N4O2S B2667790 2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide CAS No. 1797334-30-5

2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Cat. No. B2667790
CAS RN: 1797334-30-5
M. Wt: 402.47
InChI Key: WMXKBSFXGUXTAN-UHFFFAOYSA-N
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Description

2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a chemical compound with the molecular formula C22H18N4O2S. It belongs to the class of organic compounds known as phenylimidazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . At 100 K, the crystal system of a related compound was found to be triclinic .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .

Scientific Research Applications

Anticancer Activity

  • Pyridine Linked Thiazole Derivatives : A study synthesized pyridine linked thiazole hybrids, closely related to the compound , and investigated their antiproliferative activities. These compounds showed promising anticancer activity, especially against MCF-7 and HepG2 cell lines, with IC50 values in the range of 5.36-8.76 µM. This suggests potential applications in cancer treatment (Alqahtani & Bayazeed, 2020).

  • Thiazole-Pyridine Hybrids : Another research synthesized new thiazole incorporated pyridine derivatives containing the phenoxyacetamide moiety and evaluated their in vitro anticancer activity. One of these compounds showed higher activity against breast cancer compared to the reference drug 5-fluorouracil, indicating significant therapeutic potential (Bayazeed & Alnoman, 2020).

Antimicrobial Activity

  • Novel Sulphonamide Derivatives : A study explored the antimicrobial activity of novel sulphonamide derivatives, which are structurally related to the compound . These derivatives displayed good antimicrobial activity, suggesting potential applications in combating infections (Fahim & Ismael, 2019).

  • Phenoxy-N-thiazol-2-ylacetamide Derivatives : Another research synthesized 2-substituted phenoxy-N-thiazol-2-ylacetamide derivatives and evaluated their antimicrobial activity. These compounds showed excellent antibacterial activity against specific strains, indicating potential applications in antibacterial therapies (Liao et al., 2017).

Synthesis and Characterization

  • Protected Thiol Derivatives : A study on the synthesis of diverse protected thiol derivatives, including compounds similar to the one , highlights the potential for creating functional polymers through thiol-ene coupling. This demonstrates the compound's versatility in polymer chemistry applications (David & Kornfield, 2008).

Other Applications

  • Src Kinase Inhibition and Anticancer Activity : Research on N-benzyl substituted thiazol-4-yl acetamide derivatives, related to the compound , revealed their potential as Src kinase inhibitors. This property was associated with significant anticancer activities, suggesting a potential role in cancer therapeutics (Fallah-Tafti et al., 2011).

  • Hypoglycemic Activity : A study on 2,4-thiazolidinedione derivatives, structurally related to the compound of interest, showed promising hypoglycemic activity. This suggests potential applications in diabetes treatment (Nikalje et al., 2012).

Mechanism of Action

While the specific mechanism of action for 2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is not available, similar compounds have been evaluated for anti-inflammatory activity .

properties

IUPAC Name

2-phenoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c27-21(14-28-19-6-2-1-3-7-19)24-17-10-8-16(9-11-17)20-15-29-22(26-20)25-18-5-4-12-23-13-18/h1-13,15H,14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXKBSFXGUXTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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